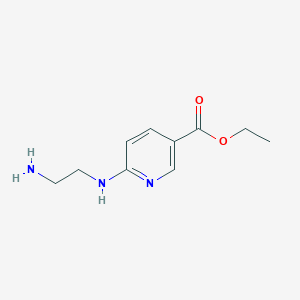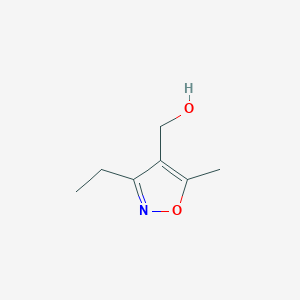![molecular formula C13H18N2O4 B6612513 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid CAS No. 70744-14-8](/img/structure/B6612513.png)
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a base. The reaction can be performed in various solvents, including water, acetonitrile, and tetrahydrofuran (THF), at ambient temperature or with gentle heating .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds like this compound is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The final product is usually purified by crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Coupling: Formation of peptide bonds through amide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles under basic conditions.
Coupling: DIC and HOBt in solvents like dichloromethane or dimethylformamide (DMF)
Major Products
Deprotection: The primary amine and carbon dioxide.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential synthesis of complex molecules, such as peptides, without unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[(tert-butoxy)carbonyl]amino}amino)-4-methoxybutanoic acid
- 2-({[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- (S)-2-((tert-butoxy)carbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is unique due to its phenylacetic acid backbone, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it particularly useful in specific synthetic applications where the phenylacetic acid moiety is desired .
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-14-10(11(16)17)9-7-5-4-6-8-9/h4-8,10,14H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCFNNXHIHBTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)

![rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans](/img/structure/B6612449.png)






![2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile](/img/structure/B6612489.png)
![3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane](/img/structure/B6612491.png)


